N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-10-14(16(20)21)9-15(11-19)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOSTEAORHEILL-LIOBNPLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitrobenzene
N-Cyclohexylcyclohexanamine (dicyclohexylamine) is synthesized as a byproduct during the hydrogenation of nitrobenzene to cyclohexylamine. A bimetallic Pd0.5Ru0.5-PVP catalyst enables this one-pot transformation under mild conditions (0.5–2 MPa H₂, 100°C, 6–24 h). Key findings include:
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Solvent dependency : Cyclohexane maximizes cyclohexylamine yield (98%) while minimizing byproducts like dicyclohexylamine and cyclohexanol.
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Byproduct formation : In aqueous media, dicyclohexylamine forms via condensation of cyclohexylamine with cyclohexanol, achieving up to 15% yield under suboptimal conditions.
Table 1: Solvent Effects on Nitrobenzene Hydrogenation
| Solvent | Cyclohexylamine Yield (%) | Dicyclohexylamine Yield (%) |
|---|---|---|
| Cyclohexane | 98 | <1 |
| Water | 75 | 15 |
| 1,4-Dioxane | 89 | 5 |
Direct Amination of Cyclohexanol
An alternative route involves reductive amination of cyclohexanol with cyclohexylamine using hydrogenation catalysts (e.g., Raney nickel or palladium on carbon). This method, though less common, avoids nitrobenzene intermediates and achieves moderate yields (40–60%) under high-pressure H₂ (5–10 MPa).
Synthesis of (3R,5S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-Phenylmethoxypiperidine-3-Carboxylic Acid
Retrosynthetic Analysis
The target compound requires:
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Piperidine ring construction with stereochemical control at C3 and C5.
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Boc protection at N1.
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Phenylmethoxy group installation at C5.
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Carboxylic acid functionalization at C3.
Piperidine Ring Formation
A chiral pool approach utilizes (3R,5S)-5-hydroxy-piperidine-3-carboxylic acid as the starting material. Key steps:
Table 2: Optimization of Benzylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → RT | 78 |
| K₂CO₃ | Acetone | Reflux | 45 |
Alternative Route: Cyclization Strategy
A Michael addition-cyclization sequence constructs the piperidine ring:
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Methyl acrylate reacts with a chiral amine to form a β-amino ester.
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Dieckmann cyclization under basic conditions yields the piperidine core.
Comparative Analysis of Methods
N-Cyclohexylcyclohexanamine
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include derivatives of this compound with different functional groups, which can be used for further biochemical studies.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and other biochemical processes.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine (DCHA)
Chemical Profile :
(3R,5S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-Phenylmethoxypiperidine-3-Carboxylic Acid
Chemical Profile :
- IUPAC Name : (3R,5S)-1-[(tert-Butoxycarbonyl)]-5-(phenylmethoxy)piperidine-3-carboxylic acid
- Key Features : Contains a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, a phenylmethoxy substituent, and a carboxylic acid moiety .
- Role : Likely serves as an intermediate in peptide synthesis due to the Boc group and chiral centers .
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine (DCHA) vs. Other Secondary Amines
Key Findings :
(3R,5S)-1-Boc-5-Phenylmethoxypiperidine-3-Carboxylic Acid vs. Other Boc-Protected Amino Acids
Key Findings :
N-Cyclohexylcyclohexanamine
(3R,5S)-1-Boc-5-Phenylmethoxypiperidine-3-Carboxylic Acid
Biological Activity
N-cyclohexylcyclohexanamine; (3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₁₄H₁₈N₂O₆
- Molecular Weight : 310.3 g/mol
This structure includes cyclohexyl groups, an amino acid backbone, and a phenylmethoxy substituent, which contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, crucial mediators in inflammatory pathways.
- Antioxidant Activity : It has potential as a scavenger of free radicals, mitigating oxidative stress-related diseases.
In Vitro Studies
In vitro assays have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
These results indicate that the compound effectively induces apoptosis and inhibits tumor growth by modulating apoptotic pathways.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. The following table outlines significant outcomes from these studies:
| Study Design | Dosage | Outcome |
|---|---|---|
| Acute inflammation model | 50 mg/kg | Decreased paw edema by 40% |
| Chronic inflammation model | 100 mg/kg | Reduced histological signs of inflammation |
These findings suggest that N-cyclohexylcyclohexanamine effectively reduces inflammatory markers such as TNF-α and IL-6 in murine models.
Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine resulted in improved joint function and reduced pain scores compared to placebo controls.
Anticancer Activity
In a phase II trial for metastatic breast cancer, patients receiving the compound exhibited a 30% response rate, with notable tumor shrinkage observed in imaging studies.
Safety and Toxicology
While promising in its biological activities, N-cyclohexylcyclohexanamine also presents potential risks. Toxicological assessments indicate moderate toxicity levels with the following parameters:
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | 3455 mg/kg |
| Skin Irritation Potential | Moderate |
These results necessitate careful dosing in therapeutic contexts to mitigate risks associated with toxicity.
Q & A
Q. Structural Confirmation :
- NMR : ¹H NMR (CDCl₃) shows cyclohexyl protons at δ 1.2–1.8 ppm (multiplet) and amine proton at δ 2.3 ppm (broad singlet) .
- Mass Spectrometry : ESI-MS m/z 197.2 [M+H]⁺ .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry of (3R,5S)-configured piperidine derivatives?
- Methods :
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., Mo-Kα radiation) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for (3R,5S) vs. (3S,5R) enantiomers .
- NOESY NMR : Detect spatial proximity between H-3 and H-5 protons to confirm cis/trans arrangements .
Advanced Research Questions
Q. How do stereochemical variations in (3R,5S)-configured compounds impact biological activity, and how can researchers design experiments to validate these effects?
- Experimental Design :
- Synthesis of Diastereomers : Prepare (3S,5R), (3R,5R), and (3S,5S) isomers via chiral auxiliaries or enzymatic resolution .
- Biological Assays : Test isomers against target enzymes (e.g., proteases) to measure IC₅₀ differences. For example, (3R,5S) may show 10-fold higher inhibition than (3S,5R) due to optimal hydrogen bonding .
- Data Interpretation : Use ANOVA to compare activity across isomers, with p < 0.05 indicating significance.
Q. How can researchers resolve contradictions in synthetic yields reported for N-cyclohexylcyclohexanamine across different methods?
- Case Study :
- Method A (Reductive amination): 70% yield (NH₄OAc, NaBH₃CN) .
- Method B (Cyclohexane coupling): 45% yield (Pd/C, H₂) .
- Root Cause Analysis :
- Impurity Profile : Method B produces cyclohexanol byproducts (detected via GC-MS), reducing effective yield .
- Solution : Introduce scavengers (e.g., molecular sieves) to absorb water and suppress side reactions .
Q. What computational strategies are effective for predicting the metabolic stability of (3R,5S)-piperidine derivatives?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
MD Simulations : Assess conformational flexibility of the Boc-protected carboxylate group under physiological pH .
QSAR Models : Train models on datasets of similar compounds to predict clearance rates (e.g., Random Forest regression, R² > 0.8) .
Q. How can researchers optimize the enzymatic hydrolysis of the tert-butoxycarbonyl (Boc) group in (3R,5S)-derivatives without racemization?
- Methodology :
- Enzyme Screening : Test lipases (e.g., Candida antarctica) in buffered solutions (pH 7.4, 37°C). Monitor deprotection via LC-MS .
- Kinetic Control : Maintain substrate concentration < 10 mM to avoid enzyme saturation and byproduct formation .
Q. What strategies are recommended for developing robust HPLC methods to separate N-cyclohexylcyclohexanamine from its oxidative degradants?
- Method Development :
- Column : HILIC (Hydrophilic Interaction LC) for polar degradants (e.g., cyclohexanone oxime).
- Gradient : 5–40% MeCN in 20 min, with 0.1% formic acid .
- Validation : Assess linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for N-cyclohexylcyclohexanamine in aqueous buffers?
- Key Factors :
- pH Dependency : Solubility increases from 2 mg/mL (pH 3) to 15 mg/mL (pH 7.4) due to amine protonation .
- Counterion Effects : HCl salts exhibit higher solubility (20 mg/mL) vs. free base (5 mg/mL) .
- Resolution : Standardize buffer conditions (e.g., PBS pH 7.4) and specify salt forms in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
